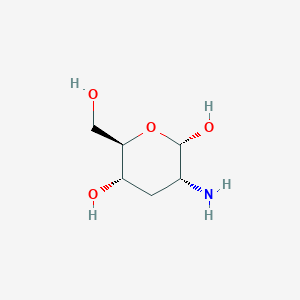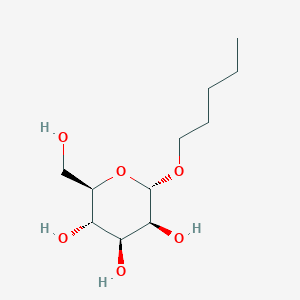
O1-Pentyl-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O1-Pentyl-Mannose is an organic compound with the molecular formula C11H22O6. It belongs to the class of fatty acyl glycosides of mono- and disaccharides. This compound is characterized by the presence of a mannose sugar moiety linked to a pentyl group through a glycosidic bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O1-Pentyl-Mannose typically involves the glycosylation of mannose with pentanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or Lewis acids like boron trifluoride. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts can also be employed to facilitate the glycosylation process and allow for easier separation and purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions: O1-Pentyl-Mannose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannose moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of pentyl-mannonic acid or pentyl-mannuronic acid.
Reduction: Formation of pentyl-deoxy-mannose.
Substitution: Formation of pentyl-mannose derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
O1-Pentyl-Mannose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex glycosides and glycoconjugates.
Biology: Studied for its role in glycosylation processes and its potential as a glycosyl donor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a potential antiviral agent.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism by which O1-Pentyl-Mannose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the formation of glycoproteins and glycolipids, which play essential roles in cell signaling and recognition .
Similar Compounds:
O1-Hexyl-Mannose: Similar structure but with a hexyl group instead of a pentyl group.
O1-Butyl-Mannose: Contains a butyl group instead of a pentyl group.
O1-Octyl-Mannose: Features an octyl group in place of the pentyl group.
Uniqueness: this compound is unique due to its specific chain length, which can influence its solubility, reactivity, and interaction with biological molecules. The pentyl group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in both aqueous and organic environments.
Eigenschaften
Molekularformel |
C11H22O6 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3/t7-,8-,9+,10+,11+/m1/s1 |
InChI-Schlüssel |
RYIWDDCNJPSPRA-UVOCVTCTSA-N |
Isomerische SMILES |
CCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CCCCCOC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



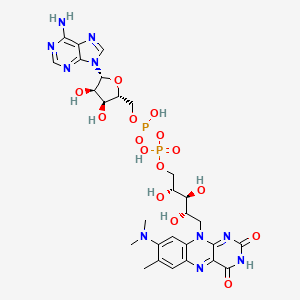
![[hydroxy-[[(2S,3S,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] [(2R,3S,4S,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777472.png)
![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(S)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777482.png)
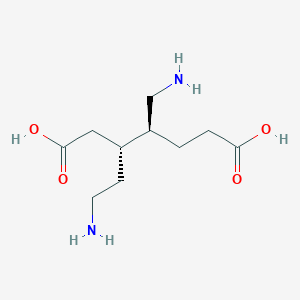
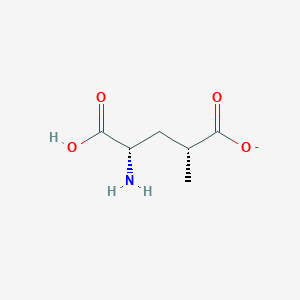
![1,3-Bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane](/img/structure/B10777502.png)



![cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B10777522.png)
![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-alpha-D-lyxo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->6)-alpha-L-threo-hexopyranose](/img/structure/B10777528.png)
![[(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl phosphono hydrogen phosphate](/img/structure/B10777530.png)

